molecular formula C8H9ClN2O2 B13056827 (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid

(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid

Cat. No.: B13056827
M. Wt: 200.62 g/mol
InChI Key: QRLZNGAGKSMQFE-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-chloropyridin-4-yl)propanoic acid is a β-amino acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 3 and an amino group at the β-carbon of the propanoic acid backbone. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability compared to α-amino acids, making them valuable in drug design . The 3-chloropyridin-4-yl moiety introduces electron-withdrawing effects and increased lipophilicity, which may influence binding affinity and bioavailability.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1

InChI Key

QRLZNGAGKSMQFE-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CC(=O)O)N)Cl

Canonical SMILES

C1=CN=CC(=C1C(CC(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with β-Amino Acid Derivatives

(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid (CAS: 1269934-21-5)
  • Molecular Formula : C₉H₁₂N₂O₂ (vs. C₈H₈ClN₂O₂ for the target compound).
  • Molecular Weight : 180.20 g/mol (vs. ~199.45 g/mol for the target).
  • Substituent : A methyl group at position 2 of the pyridine ring, compared to chlorine at position 3 in the target.
  • The lower molecular weight of this analog suggests differences in solubility and pharmacokinetics .

Comparison with α-Amino Acid Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5)
  • Molecular Formula : C₈H₁₀N₂O₂ (vs. C₈H₈ClN₂O₂).
  • Molecular Weight : 166.18 g/mol (vs. ~199.45 g/mol).
  • Structural Differences: Amino Group Position: α-amino (position 2) vs. β-amino (position 3). Pyridine Substitution: Pyridin-3-yl vs. 3-chloropyridin-4-yl.
  • Functional Implications: α-Amino acids are more prone to enzymatic degradation, whereas β-amino acids like the target compound exhibit greater metabolic stability. The chlorine substituent in the target compound likely increases lipophilicity, enhancing membrane permeability compared to the unsubstituted pyridin-3-yl group in this analog .

Comparison with Complex Heterocyclic Derivatives

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid
  • Molecular Features: Incorporates a dihydroisoquinoline ring system with dimethyl substitution.
  • Structural Contrast: The bulky, fused bicyclic substituent contrasts sharply with the monocyclic pyridinyl group in the target compound. This difference may reduce solubility but improve selectivity for specific biological targets .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Amino Acid Type Substituent Purity Key Feature
(3S)-3-Amino-3-(3-chloropyridin-4-yl)propanoic acid C₈H₈ClN₂O₂ ~199.45 β-amino 3-Chloropyridin-4-yl Not reported Chlorine enhances lipophilicity
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid C₉H₁₂N₂O₂ 180.20 β-amino 2-Methylpyridin-4-yl Not reported Methyl increases steric bulk
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 α-amino Pyridin-3-yl ≥98.5% Higher metabolic liability
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 α-amino Dihydroisoquinolinyl Not reported Complex heterocyclic moiety

Key Research Findings and Implications

Substituent Effects : Chlorine at position 3 of the pyridine ring (target compound) likely improves binding to hydrophobic pockets in biological targets compared to methyl or unsubstituted analogs .

Stereochemistry: The (3S) configuration in β-amino acids may influence enantioselective interactions, as seen in related compounds .

Metabolic Stability: β-Amino acids generally exhibit longer half-lives than α-amino acids, making the target compound a more durable candidate for therapeutic development .

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